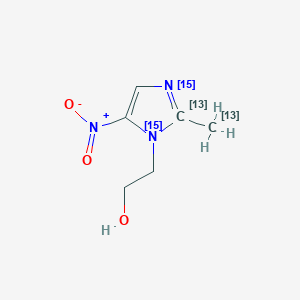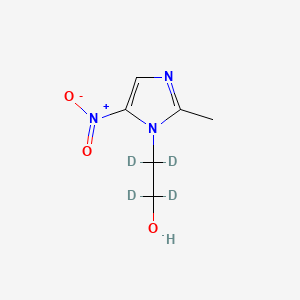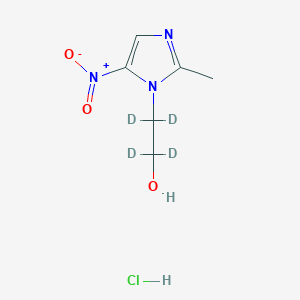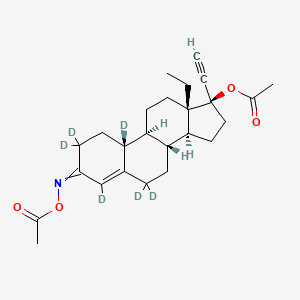
4-Hydroxyantipyrine-D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxyantipyrine-D3, also known as 4-Hydroxy-1,5-dimethyl-3-oxo-2-phenyl pyrazoline-D3, is a deuterium-labeled derivative of 4-Hydroxyantipyrine. This compound is primarily used as a reference material in analytical chemistry and pharmacokinetic studies. The deuterium labeling allows for precise tracking and quantification in various biological and chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxyantipyrine-D3 typically involves the deuteration of 4-Hydroxyantipyrine. The process begins with the preparation of 4-Hydroxyantipyrine, which is formed during the oxidative deamination of aminopyrine. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually through the use of deuterated reagents and solvents under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced deuteration techniques to ensure the complete and efficient exchange of hydrogen atoms with deuterium atoms. The final product is then purified through various chromatographic methods to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
4-Hydroxyantipyrine-D3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
4-Hydroxyantipyrine-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the quantification and tracking of chemical reactions.
Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of drugs in biological systems.
Medicine: Utilized in clinical studies to monitor drug interactions and metabolic pathways.
Industry: Applied in the development of new pharmaceuticals and in quality control processes to ensure the purity and efficacy of drugs.
作用机制
The mechanism of action of 4-Hydroxyantipyrine-D3 is primarily related to its role as a reference material in analytical studies. The deuterium labeling allows for precise tracking and quantification of the compound in various biological and chemical processes. This enables researchers to study the metabolism, distribution, and interaction of drugs with high accuracy. The molecular targets and pathways involved include drug-metabolizing enzymes and transporters in the liver and other tissues.
相似化合物的比较
Similar Compounds
4-Hydroxyantipyrine: The non-deuterated form of 4-Hydroxyantipyrine-D3, used in similar applications but without the benefits of deuterium labeling.
4-Aminoantipyrine: Another derivative of antipyrine, used in analytical chemistry and pharmacokinetic studies.
4-Dimethylaminoantipyrine: A related compound with different functional groups, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic studies where accurate quantification is essential.
属性
CAS 编号 |
65566-65-6 |
|---|---|
分子式 |
C11H9D3N2O2 |
分子量 |
207.24 |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
1672-63-5 (unlabelled) |
同义词 |
4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one |
标签 |
Antipyrine Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









